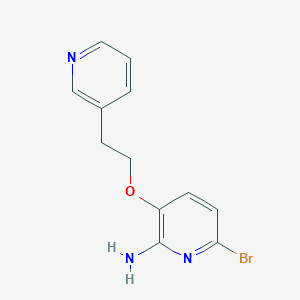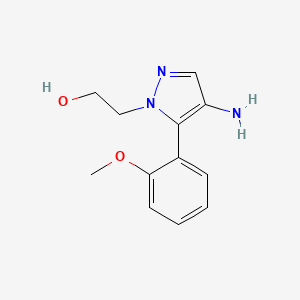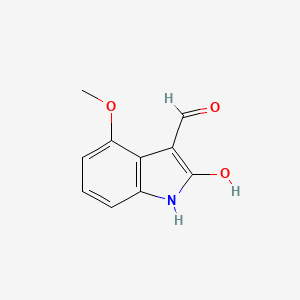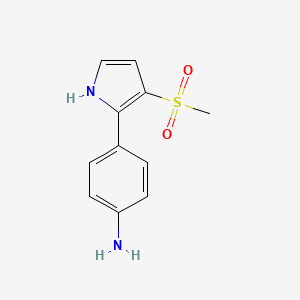
4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline is an organic compound that features a pyrrole ring substituted with a methylsulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction, where a suitable pyrrole derivative is reacted with a methylsulfonyl chloride in the presence of a base to introduce the methylsulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and bases are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce methylthio derivatives .
Scientific Research Applications
4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)aniline
- 3-(Methylsulfonyl)pyrrole
- 4-(3-(Methylthio)-1H-pyrrol-2-yl)aniline
Uniqueness
4-(3-(Methylsulfonyl)-1H-pyrrol-2-yl)aniline is unique due to the presence of both a methylsulfonyl group and an aniline moiety, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12N2O2S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
4-(3-methylsulfonyl-1H-pyrrol-2-yl)aniline |
InChI |
InChI=1S/C11H12N2O2S/c1-16(14,15)10-6-7-13-11(10)8-2-4-9(12)5-3-8/h2-7,13H,12H2,1H3 |
InChI Key |
VNLJBTHUWVXDKZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-6-(2-hydroxyethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11776227.png)
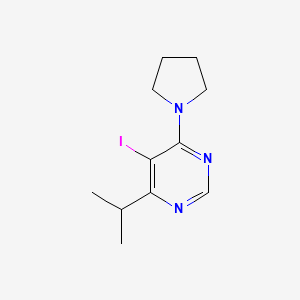
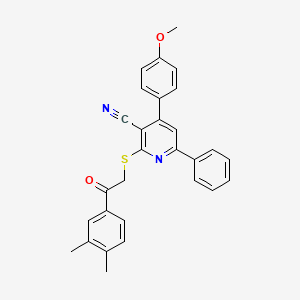

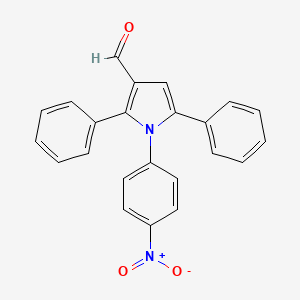


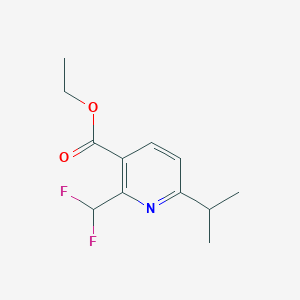
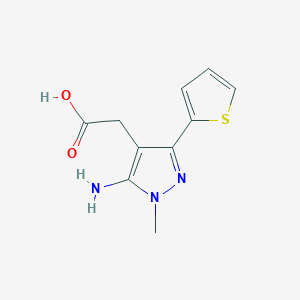
![(2-(4-Fluorophenyl)-4-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11776287.png)

